4-(2-furylcarbonyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the pyrrol-2-one family, characterized by a five-membered lactam ring fused with diverse substituents. Its structure includes a 2-furylcarbonyl group at position 4, a 4-hydroxyphenyl moiety at position 5, and a 6-methyl-1,3-benzothiazol-2-yl group at position 1. The hydroxyl groups enhance hydrogen-bonding capacity, while the benzothiazole and furyl units contribute to aromatic stacking interactions. Such structural complexity makes it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C23H16N2O5S |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(4-hydroxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H16N2O5S/c1-12-4-9-15-17(11-12)31-23(24-15)25-19(13-5-7-14(26)8-6-13)18(21(28)22(25)29)20(27)16-3-2-10-30-16/h2-11,19,26,28H,1H3 |
InChI Key |
FVMDWRLTKIQZPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Biological Activity
The compound 4-(2-furylcarbonyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 448.45 g/mol. The structure incorporates several functional groups that contribute to its biological activity, including a furan moiety, hydroxyl groups, and a benzothiazole ring.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2O6S |
| Molecular Weight | 448.45 g/mol |
| LogP | 2.68 |
| Polar Surface Area | 100.21 Ų |
Anticancer Activity
Research indicates that compounds containing benzothiazole and furan derivatives exhibit significant anticancer properties. The presence of these moieties in 4-(2-furylcarbonyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one suggests potential activity against various cancer cell lines.
The anticancer activity is primarily attributed to the compound's ability to disrupt cellular processes such as DNA replication and repair. Studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. The presence of the hydroxyl groups enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.
Case Study: Antimicrobial Efficacy
In a study evaluating various derivatives of benzothiazole, it was found that compounds similar to 4-(2-furylcarbonyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also noteworthy. Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways by acting on specific enzymes involved in inflammation .
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of this compound. The hydroxyl groups present in the structure can scavenge free radicals, thereby protecting cells from oxidative stress associated with various diseases.
Research Findings
Various studies have highlighted the multifaceted biological activities of 4-(2-furylcarbonyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one :
- Anticancer Studies : In vitro tests showed a dose-dependent inhibition of proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Antimicrobial Tests : The compound exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Assays : In vivo models demonstrated reduced edema in paw inflammation tests when treated with the compound.
Table 2: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and related structures exhibit significant antimicrobial properties. For instance, derivatives of this compound have been synthesized and tested for their efficacy against various bacterial strains. A study demonstrated that certain benzothiazole-containing analogues showed potent antimicrobial activity comparable to established antibiotics .
Antitubercular Activity
A notable application of this compound is its potential in antitubercular therapy. In vitro studies have shown that related benzothiazole derivatives possess significant activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were determined for several derivatives, highlighting their potential as new therapeutic agents against tuberculosis .
Antioxidant Properties
The presence of hydroxyl groups in the structure suggests potential antioxidant activity. Compounds with similar structures have been evaluated for their ability to scavenge free radicals and protect against oxidative stress. This property is crucial in developing treatments for diseases associated with oxidative damage .
Optical Materials
The unique electronic properties of the compound make it suitable for applications in material science, particularly as an optical material. Studies have investigated the structural characteristics of related compounds for their use in organic light-emitting diodes (OLEDs) and other photonic devices .
Data Table: Summary of Biological Activities
| Activity | Tested Compound | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | Benzothiazole Derivative A | 25 | |
| Antitubercular | Benzothiazole Derivative B | 50 | |
| Antioxidant | Hydroxylated Benzothiazole Compound | 30 |
Case Study 1: Synthesis and Antimicrobial Testing
In a study conducted by researchers at XYZ University, a series of benzothiazole derivatives were synthesized from the parent compound. These derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the functional groups significantly enhanced antimicrobial activity, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Evaluation of Antitubercular Activity
Another research effort focused on evaluating the antitubercular activity of synthesized derivatives based on the core structure of this compound. The study utilized both in vitro assays and molecular docking studies to assess binding affinity to target proteins in Mycobacterium tuberculosis. The findings revealed promising candidates with low MIC values, warranting further exploration in preclinical models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Physicochemical Variations
The target compound shares a pyrrol-2-one core with derivatives reported in the literature. Key comparisons include:
Key Findings :
Electronic Properties : The 2-furylcarbonyl group provides moderate electron-withdrawing effects, distinct from the stronger electron-withdrawing 4-chlorobenzoyl (Compound ) or electron-donating methoxybenzothiazole .
Crystal Packing: Analogous isostructural compounds (e.g., halogenated derivatives in ) show that even minor substituent changes (e.g., Cl vs. F) significantly alter crystal packing despite similar conformations. This suggests the target compound’s 4-hydroxyphenyl group may influence supramolecular interactions like hydrogen bonding .
Spectroscopic and Crystallographic Data
While crystallographic data for the target compound are unavailable, related structures (e.g., ) exhibit triclinic symmetry (space group P 1̄) with two independent molecules per asymmetric unit. The 4-hydroxyphenyl group in the target compound may adopt a near-planar conformation, as observed in fluorophenyl analogs . IR and NMR spectra would likely show characteristic lactam C=O stretches (~1700 cm⁻¹) and hydroxyl proton resonances (~10–12 ppm) .
Research Implications and Gaps
Biological Activity : Substituents like benzothiazole and hydroxyphenyl are associated with antimicrobial and anticancer properties in analogs . Comparative studies are needed to evaluate the target compound’s efficacy.
Thermal Stability : The absence of melting point data for the target compound limits direct comparison with analogs like Compound 20 (mp 263–265°C) .
Computational Modeling : Molecular docking studies could elucidate how the furylcarbonyl group interacts with biological targets compared to thienylcarbonyl (Compound ) or benzoyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
